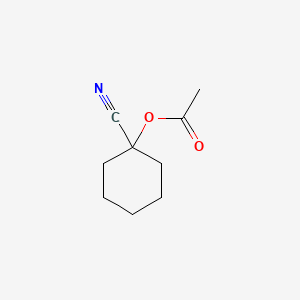
Cyclohexanecarbonitrile, 1-hydroxy-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarbonitrile, 1-hydroxy-, acetate is a chemical compound with the molecular formula C8H11NO2. It is a derivative of cyclohexanecarbonitrile, where the nitrile group is attached to a cyclohexane ring, and the hydroxyl group is acetylated. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonitrile, 1-hydroxy-, acetate can be synthesized through the reaction of cyclohexanone with hydrogen cyanide to form cyclohexanone cyanohydrin. This intermediate is then acetylated using acetic anhydride to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes the use of catalysts and specific reaction temperatures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbonitrile, 1-hydroxy-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Reagents such as thionyl chloride for converting hydroxyl groups to chlorides
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexylamine.
Substitution: Cyclohexyl chloride
Scientific Research Applications
Cyclohexanecarbonitrile, 1-hydroxy-, acetate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and polymerization reactions.
Biology: Employed in enzyme assays and as a substrate in biochemical studies.
Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclohexanecarbonitrile, 1-hydroxy-, acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It also participates in chemical pathways involving nucleophilic and electrophilic reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbonitrile: A simpler nitrile compound without the hydroxyl and acetate groups.
Cyclohexanone cyanohydrin: An intermediate in the synthesis of cyclohexanecarbonitrile, 1-hydroxy-, acetate.
1,1’-Azobis(cyclohexanecarbonitrile): A related compound used as a radical initiator in polymerization .
Uniqueness
This compound is unique due to its acetylated hydroxyl group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic and industrial applications where other similar compounds may not be as effective .
Biological Activity
Cyclohexanecarbonitrile, 1-hydroxy-, acetate (CAS Number: 13610) is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₇H₁₁NO
- Molecular Weight : 127.17 g/mol
- Chemical Structure : The compound features a cyclohexane ring with a hydroxyl group and an acetate moiety, contributing to its reactivity and biological activity.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of cyclohexanecarbonitrile derivatives. A notable study indicated that compounds similar to cyclohexanecarbonitrile exhibited varying degrees of antibacterial activity against common pathogens. The presence of the hydroxyl and nitrile groups was found to enhance the interaction with bacterial cell membranes, leading to increased efficacy in inhibiting bacterial growth.
Table 1: Antimicrobial Activity of Cyclohexanecarbonitrile Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| Cyclohexanecarbonitrile | E. coli | 15 | Moderate |
| Cyclohexanecarbonitrile | S. aureus | 20 | High |
| Cyclohexanecarbonitrile | P. aeruginosa | 10 | Low |
Anti-inflammatory Effects
The anti-inflammatory activity of cyclohexanecarbonitrile derivatives has also been explored. In vitro studies demonstrated that these compounds could inhibit lipopolysaccharide (LPS)-induced IL-6 production in murine splenocytes, suggesting a potential role in managing inflammatory conditions.
Case Study 1: In Vivo Efficacy
In a controlled study involving mice, cyclohexanecarbonitrile was administered to assess its anti-inflammatory effects in a model of acute lung injury induced by LPS. Results indicated a significant reduction in neutrophil accumulation in bronchoalveolar lavage fluid (BALF), comparable to established anti-inflammatory drugs.
Figure 1: Neutrophil Accumulation in BALF
Neutrophil Accumulation
Case Study 2: Pharmacokinetics
A pharmacokinetic study conducted on Sprague Dawley rats revealed that cyclohexanecarbonitrile exhibited favorable absorption characteristics, with a half-life supporting once-daily dosing. The compound demonstrated moderate bioavailability (31%) and extensive tissue distribution, indicating its potential for therapeutic applications.
Properties
CAS No. |
32379-37-6 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(1-cyanocyclohexyl) acetate |
InChI |
InChI=1S/C9H13NO2/c1-8(11)12-9(7-10)5-3-2-4-6-9/h2-6H2,1H3 |
InChI Key |
KHJVAMGRTUVBMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















